2-Methyl-4-propylthiazole
Overview
Description
2-Methyl-4-propylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. It is a member of the thiazole family, which is known for its aromatic properties and significant presence in various natural and synthetic products. This compound is particularly noted for its distinctive odor, which makes it useful in flavor and fragrance industries .
Mechanism of Action
Target of Action
It is known that thiazole compounds often interact with various enzymes and receptors in biological systems .
Mode of Action
Thiazole compounds, in general, can interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .
Biochemical Pathways
They can activate or inhibit enzymes, stimulate or block receptors, and have other diverse effects .
Pharmacokinetics
It can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods .
Result of Action
Thiazole compounds can have diverse effects on biological systems, depending on their specific structures and the targets they interact with .
Action Environment
The action, efficacy, and stability of 2-Methyl-4-propylthiazole can be influenced by various environmental factors . Under normal operating conditions, it has minimal impact on humans and the environment . It may cause irritation to the skin, eyes, and respiratory system, so appropriate protective equipment should be used when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-propylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of propylamine with 2-bromo-3-methylthiophene under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon can enhance the efficiency of the cyclization reaction. Additionally, solvent selection plays a crucial role, with tetrahydrofuran and dichloromethane being commonly used solvents .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-propylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles, nitrothiazoles.
Scientific Research Applications
2-Methyl-4-propylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory activities.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-isopropylthiazole: Similar structure but with an isopropyl group instead of a propyl group.
2-Methyl-4-ethylthiazole: Contains an ethyl group instead of a propyl group.
2-Methyl-4-butylthiazole: Features a butyl group in place of the propyl group.
Uniqueness
2-Methyl-4-propylthiazole is unique due to its specific odor profile, which makes it particularly valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
2-methyl-4-propyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-5-9-6(2)8-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTRSWJGYUCLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194794 | |
Record name | 2-Methyl-4-propylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41981-63-9 | |
Record name | 2-Methyl-4-propylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41981-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-propylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041981639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-propylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazole, 2-methyl-4-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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